molecular formula C19H21NO3 B269370 1-[4-(2-Ethoxyethoxy)benzoyl]indoline

1-[4-(2-Ethoxyethoxy)benzoyl]indoline

Cat. No. B269370
M. Wt: 311.4 g/mol
InChI Key: ZRICQLVFCNVOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Ethoxyethoxy)benzoyl]indoline, commonly known as EBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBI is a heterocyclic compound that consists of an indoline ring with a benzoyl group attached to it. The compound has a molecular formula of C18H21NO3 and a molar mass of 299.36 g/mol.

Mechanism of Action

The mechanism of action of EBI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. EBI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. EBI has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
EBI has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that EBI can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. EBI has also been found to reduce oxidative stress and inflammation in cells. In vivo studies have shown that EBI can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

EBI has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, EBI also has some limitations, including its relatively high cost and limited availability. EBI also has a relatively low toxicity profile, which may limit its use in some experiments.

Future Directions

There are several future directions for research on EBI. One area of research is the development of novel EBI derivatives with improved properties for use in various applications. Another area of research is the elucidation of the mechanism of action of EBI, which could lead to the development of new drugs and therapies. Additionally, further studies are needed to determine the safety and efficacy of EBI in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

EBI can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing EBI is the Friedel-Crafts acylation reaction, which involves the reaction of indoline with 4-(2-ethoxyethoxy)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields EBI as a white crystalline solid with a melting point of 109-111°C.

Scientific Research Applications

EBI has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, EBI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. EBI has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In material science, EBI has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, EBI has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

Product Name

1-[4-(2-Ethoxyethoxy)benzoyl]indoline

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[4-(2-ethoxyethoxy)phenyl]methanone

InChI

InChI=1S/C19H21NO3/c1-2-22-13-14-23-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,2,11-14H2,1H3

InChI Key

ZRICQLVFCNVOOL-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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